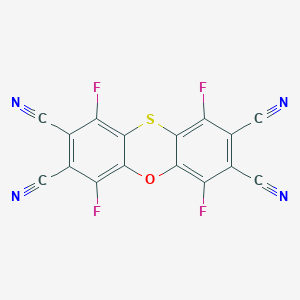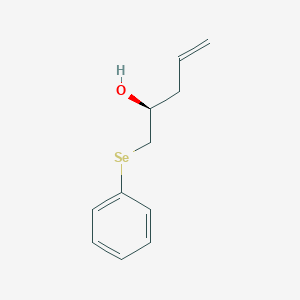![molecular formula C11H13F5Si B14181665 (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane CAS No. 918447-05-9](/img/structure/B14181665.png)
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane is a chemical compound that features a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 4-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane typically involves the reaction of a silicon-containing precursor with appropriate fluorinated reagents. One common method involves the hydrosilylation of a fluorinated olefin with a silane compound under the influence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst, elevated temperatures, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines are employed under basic conditions.
Major Products
The major products of these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique fluorinated structure makes it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane exerts its effects is primarily through its interactions with other molecules via its silicon and fluorine atoms. The silicon atom can form strong bonds with various elements, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions and as a functional component in materials.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)(difluoro)[4-methylphenyl]silane: Similar structure but with a methyl group instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-chlorophenyl]silane: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-bromophenyl]silane: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane imparts unique properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and material science applications.
Properties
CAS No. |
918447-05-9 |
|---|---|
Molecular Formula |
C11H13F5Si |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
butan-2-yl-difluoro-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C11H13F5Si/c1-3-8(2)17(15,16)10-6-4-9(5-7-10)11(12,13)14/h4-8H,3H2,1-2H3 |
InChI Key |
QBLNFADOGHOFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC=C(C=C1)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


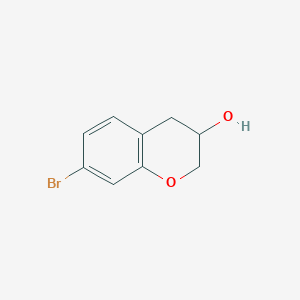
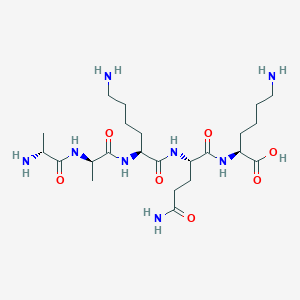
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
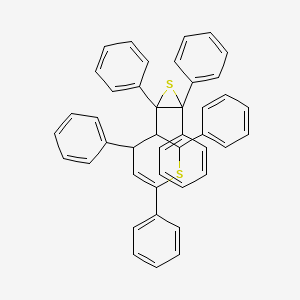
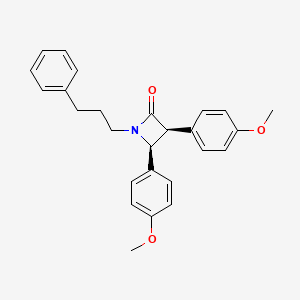
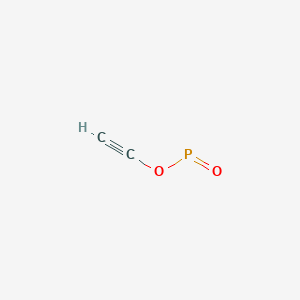
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)


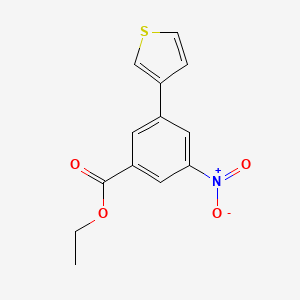
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
